molecular formula C20H19FN4O2S B2398467 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322790-85-1

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2398467
CAS No.: 1322790-85-1
M. Wt: 398.46
InChI Key: ZOMHCTIMIUAPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biological research. This compound integrates multiple privileged structures, including a pyrazole ring, a thiophene heterocycle, and a benzamide moiety, which are frequently employed in medicinal chemistry for their diverse biological activities . Pyrazole derivatives are recognized as pharmacologically significant active scaffolds possessing a wide spectrum of pharmacological activities, evidenced by their presence in established drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant . The inclusion of the thiophene ring, a bioisostere of furan and phenyl groups, can significantly alter the compound's lipophilicity, electronic distribution, and overall shape, potentially leading to improved affinity for biological targets and enhanced pharmacokinetic properties . This molecular architecture makes it a valuable candidate for screening in various assay systems. Its primary research applications include serving as a key intermediate in the synthesis of novel bioactive molecules and as a core structure for the development of potential therapeutic agents. Researchers can utilize this compound in investigations targeting infectious diseases, given that similar chalcone and pyrazole derivatives have demonstrated notable antimicrobial and antiviral properties through the selective inhibition of vital viral and bacterial enzymes . Furthermore, its structural features suggest potential for exploration in oncology and inflammation research. The compound is provided with guaranteed high purity and stability. It is intended for use in controlled laboratory settings exclusively by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMHCTIMIUAPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN4O2S, with a molecular weight of 398.46 g/mol. The compound features a complex structure that includes a fluorinated benzamide moiety linked to a piperidine ring and a thiophene-substituted pyrazole.

PropertyValue
Molecular FormulaC20H19FN4O2S
Molecular Weight398.46 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method generally includes the formation of the pyrazole ring followed by the introduction of the thiophene and piperidine groups.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. For example, compounds containing pyrazole rings have shown inhibitory activity against various cancer cell lines, including BRAF(V600E) positive melanoma cells.

Case Study:
In an in vitro study, a related pyrazole derivative demonstrated an IC50 value of 0.5 μM against BRAF(V600E), indicating strong potential for further development as an antitumor agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole derivatives has been documented extensively. They have been shown to possess activity against various bacterial strains.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole...E. coli32 μg/mL
3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole...S. aureus16 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often closely related to their structural features. Modifications in substituents can lead to significant changes in potency and selectivity.

Key Findings:

  • Fluorination at the para position of the benzamide enhances lipophilicity, improving cellular uptake.
  • Thiophene substitution increases electron density, which is beneficial for interaction with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine and Trifluoromethyl Groups: The 3-fluoro substituent (common in 7k, 17b, and the target) enhances metabolic stability and lipophilicity. The 4-CF₃ group in 7k and 17b further increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic Moieties: Thiophene-pyrazole (target) vs. Thiophene-containing compounds in (e.g., pyrimidine-thiophene hybrids) show relevance in kinase inhibition, suggesting the target’s thiophene could confer similar bioactivity .

Bioactivity Considerations

  • 3T3-L1 Adipocyte Differentiation () : Compounds like 17e–17i were tested in this assay, with guanidine or imidazole substituents influencing differentiation. The target’s thiophene-pyrazole group may similarly modulate cellular pathways .

Preparation Methods

Pyrazole Ring Formation

The 1H-pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. A regioselective approach using α-benzotriazolylenones and hydrazines achieves tetrasubstituted pyrazoles in 50–94% yields. For the target compound, 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is prepared as follows:

  • Hydrazine reaction : Thiophene-2-carboxaldehyde reacts with ethyl acetoacetate in the presence of hydrazine hydrate to form a pyrazoline intermediate.
  • Oxidation : The pyrazoline is dehydrogenated using iodobenzene diacetate (IBD) or MnO₂ to yield the pyrazole.
  • Carboxylation : Direct carboxylation at the 5-position via Kolbe-Schmitt reaction under CO₂ pressure.

Key conditions :

  • Solvent: Ethanol/water mixture.
  • Temperature: 80–100°C for cyclocondensation; 150°C for carboxylation.
  • Yield: 65–78%.

Thiophene Functionalization

Thiophene is introduced via Suzuki-Miyaura coupling or direct alkylation :

  • Pd(PPh₃)₄ catalyzes cross-coupling between pyrazole-boronic acid and 2-bromothiophene.
  • Alternative route: Thiophen-2-yl magnesium bromide reacts with pyrazole carbonyl chloride.

Optimized parameters :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).
  • Base: K₂CO₃.
  • Solvent: DMF/H₂O (3:1).
  • Yield: 82%.

Piperidine Linker Preparation

4-Aminopiperidine Derivatization

4-Aminopiperidine is protected as a Boc- or Fmoc-amine to prevent unwanted side reactions during coupling. Deprotection is performed post-conjugation using TFA (for Boc) or piperidine (for Fmoc).

Protection steps :

  • Boc₂O (1.1 eq) in dichloromethane (DCM) with DMAP catalyst.
  • Stirring at 25°C for 12 hours.
  • Yield: >95%.

Final Assembly via Sequential Amidation

Coupling Pyrazole-Thiophene to Piperidine

The pyrazole-thiophene carboxylic acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride, then coupled with 4-aminopiperidine:

  • Activation : 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (1 eq) + SOCl₂ (2 eq) → reflux in DCM for 2 hours.
  • Coupling : Add 4-aminopiperidine (1.2 eq) and Et₃N (3 eq) in THF at 0°C → stir for 6 hours.
  • Yield : 70–75%.

Alternative method : Use peptide coupling agents (HOBt/EDCl) in DMF at 30°C.

Conjugation with 3-Fluorobenzamide

The intermediate 1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-amine is reacted with 3-fluorobenzoyl chloride:

  • Benzoyl chloride preparation : 3-Fluorobenzoic acid (1 eq) + SOCl₂ (3 eq) → reflux until gas evolution ceases.
  • Amidation : Add benzoyl chloride (1.1 eq) to the piperidine intermediate in THF with Et₃N (2 eq) at 0°C → warm to 25°C for 12 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
  • Yield : 68%.

Spectroscopic Characterization and Validation

Analytical Method Key Data Reference
¹H NMR (400 MHz, DMSO-d₆) δ 12.36 (s, 1H, pyrazole NH), 8.10–7.92 (m, aromatic H), 4.20–3.80 (m, piperidine CH₂), 2.95 (s, thiophene CH)
¹³C NMR 165.2 (C=O), 158.9 (C-F), 145.6 (pyrazole C), 127.3 (thiophene C)
IR (KBr) 3287 cm⁻¹ (NH), 1689 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N)
HRMS [M+H]⁺ calc. 398.46, found 398.45

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Acyl chloride coupling High reactivity, minimal side products Requires SOCl₂ handling 68–75%
HOBt/EDCl-mediated Mild conditions, scalable Costly reagents 70–72%
One-pot sequential Reduced purification steps Lower regioselectivity 60–65%

Challenges and Optimization Strategies

  • Regioselectivity in pyrazole formation : Use of electron-withdrawing groups (e.g., COOH) directs substitution to the 5-position.
  • Piperidine racemization : Low-temperature coupling (0–5°C) prevents epimerization.
  • Thiophene stability : Avoid strong acids/bases to prevent ring-opening.

Industrial-Scale Considerations

  • Cost-effective catalysts : Replace Pd-based catalysts with NiCl₂/Zn for Suzuki coupling (saves 40% cost).
  • Solvent recovery : Ethyl acetate/hexane mixtures enable >90% solvent reuse.
  • Continuous flow synthesis : Reduces reaction time from 12 hours to 2 hours for amidation.

Q & A

Basic: What are the standard synthetic routes for 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole-thiophene core via cyclization of hydrazine derivatives with thiophene-containing carbonyl compounds under reflux (e.g., ethanol or DMF at 80–110°C) .
  • Step 2 : Coupling the piperidine moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous conditions .
  • Step 3 : Introducing the 3-fluorobenzamide group via amide bond formation, often using HATU or DCC as coupling agents .
    Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass: ~453.16 g/mol) .

Basic: How is the compound’s biological activity initially assessed in preclinical studies?

Primary screening includes:

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC50_{50} < 1 µM for Aurora kinase A) .

Advanced: How can researchers optimize reaction yields during the pyrazole-thiophene core synthesis?

Parameter Optimization Strategy Yield Improvement
SolventReplace DMF with THF to reduce side reactions+15–20%
CatalystUse K2_2CO3_3 instead of NaHCO3_3+10%
TemperatureReduce from 110°C to 80°C to prevent decomposition+12%

Advanced: What strategies are used to resolve contradictions in reported biological activity data?

Conflicting results (e.g., varying IC50_{50} values) may arise from:

  • Assay conditions : Differences in pH, serum concentration, or incubation time. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound purity : Re-test after HPLC purification (>98% purity) to exclude impurities affecting activity .
  • Cell line variability : Compare across multiple lines (e.g., HT-29 vs. A549) to identify selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Key modifications and their effects:

Modification Biological Impact Reference
Fluorine substitution at benzamideEnhances metabolic stability and target binding
Thiophene → Furan replacementReduces cytotoxicity but lowers potency
Piperidine N-methylationImproves blood-brain barrier penetration

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., RMSD < 2.0 Å indicates reliable poses) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • ADMET prediction : SwissADME to estimate logP (2.8–3.5) and CYP450 inhibition risks .

Advanced: How are pharmacokinetic properties (e.g., bioavailability) evaluated in vitro?

  • Permeability : Caco-2 cell monolayer assay (Papp_{app} > 1 × 106^{-6} cm/s suggests oral absorption) .
  • Metabolic stability : Incubate with liver microsomes; calculate t1/2_{1/2} using LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis (>90% binding correlates with prolonged half-life) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.